molecular formula C12H10O3S B14544759 4-(Phenoxymethyl)thiophene-2-carboxylic acid CAS No. 61854-92-0

4-(Phenoxymethyl)thiophene-2-carboxylic acid

Cat. No.: B14544759
CAS No.: 61854-92-0
M. Wt: 234.27 g/mol
InChI Key: NLTHHIXWPQULTA-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a phenoxymethyl group attached to the thiophene ring at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenoxymethyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used for formylation of aromatic and heteroaromatic compounds. In this reaction, aromatic ketones are allowed to react with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives, which are then hydrolyzed to form the desired thiophene carboxylic acid derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxymethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the thiophene ring or the phenoxymethyl group.

Scientific Research Applications

4-(Phenoxymethyl)thiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A closely related compound with a carboxylic acid group at the 2-position of the thiophene ring.

    Thiophene-3-carboxylic acid: Another similar compound with the carboxylic acid group at the 3-position.

    4-(Phenoxymethyl)thiophene: A compound similar to 4-(Phenoxymethyl)thiophene-2-carboxylic acid but lacking the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the phenoxymethyl group and the carboxylic acid group, which confer distinct chemical and biological properties.

Properties

CAS No.

61854-92-0

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

4-(phenoxymethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-12(14)11-6-9(8-16-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2,(H,13,14)

InChI Key

NLTHHIXWPQULTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CSC(=C2)C(=O)O

Origin of Product

United States

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